molecular formula C9H5N3 B13663841 Quinazoline-6-carbonitrile CAS No. 1231761-03-7

Quinazoline-6-carbonitrile

Cat. No.: B13663841
CAS No.: 1231761-03-7
M. Wt: 155.16 g/mol
InChI Key: XAIQADWTFHMCOS-UHFFFAOYSA-N
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Description

Quinazoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzonitrile with aldehydes or ketones in the presence of a base catalyst. This method typically employs sodium silicate (Na2SiO3) and SnFe2O4 nanoparticles as catalysts, resulting in high yields and a straightforward work-up procedure . Another method involves the use of transition-metal-catalyzed reactions, which have proven to be reliable for constructing quinazoline scaffolds .

Industrial Production Methods

Industrial production of this compound often utilizes multicomponent reactions (MCRs) due to their efficiency and high atom economy. These reactions are performed in one pot, reducing the need for intermediate isolation and minimizing waste . The use of microwave irradiation and basic catalysts such as K2CO3 and Cs2CO3 has also been explored to enhance reaction rates and yields .

Comparison with Similar Compounds

Quinazoline-6-carbonitrile can be compared with other similar compounds, such as quinazolinone and quinoline derivatives. While all these compounds share a quinazoline core, this compound is unique due to its carbonitrile group, which imparts distinct chemical and biological properties . Quinazolinone derivatives, for example, are known for their sedative and hypnotic activities, whereas quinoline derivatives are widely used as antimalarial agents .

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable target for further research and development. The compound’s ability to undergo various chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry highlight its importance in modern science.

Properties

CAS No.

1231761-03-7

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

quinazoline-6-carbonitrile

InChI

InChI=1S/C9H5N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H

InChI Key

XAIQADWTFHMCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C#N

Origin of Product

United States

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